molecular formula C12H11N3O3 B2392023 N-(1-cyanocyclobutyl)-3-nitrobenzamide CAS No. 1333521-75-7

N-(1-cyanocyclobutyl)-3-nitrobenzamide

Cat. No. B2392023
CAS RN: 1333521-75-7
M. Wt: 245.238
InChI Key: STLTWTAEVFZURV-UHFFFAOYSA-N
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Description

“N-(1-cyanocyclobutyl)-3-nitrobenzamide” is a chemical compound that likely contains a cyclobutyl ring (a four-carbon ring) with a cyanide (-CN) group attached, as well as a benzamide group with a nitro (-NO2) substituent .


Molecular Structure Analysis

The molecular structure would likely feature a planar benzamide group, with the nitro group causing electron-withdrawing effects. The cyclobutyl ring could add some three-dimensionality to the molecule .


Chemical Reactions Analysis

As for its reactivity, the presence of the nitro group might make the compound susceptible to reduction reactions. The nitrile group could also potentially be hydrolyzed .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and functional groups would influence properties like solubility, melting point, and boiling point .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, the mechanism would depend on the specific biological target .

Future Directions

The future directions for research on this compound would depend on its intended application. Potential areas of interest could include medicinal chemistry, materials science, or synthetic methodology .

properties

IUPAC Name

N-(1-cyanocyclobutyl)-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c13-8-12(5-2-6-12)14-11(16)9-3-1-4-10(7-9)15(17)18/h1,3-4,7H,2,5-6H2,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STLTWTAEVFZURV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)(C#N)NC(=O)C2=CC(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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